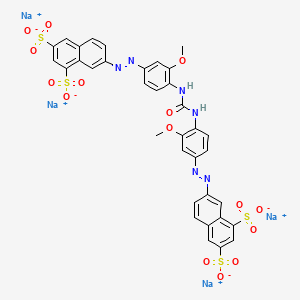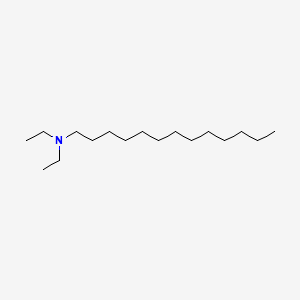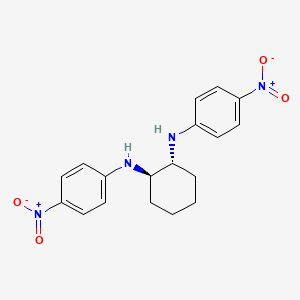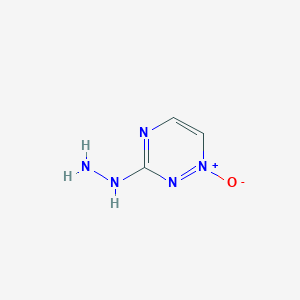
6-amino-1H-pyrimidin-2-one;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-1H-pyrimidin-2-one;phosphoric acid is a compound that combines a pyrimidine derivative with phosphoric acid Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrimidin-2-one typically involves the reaction of chalcone with thiourea and guanidine hydrochloride in the presence of sodium hydroxide. This reaction forms 4,6-disubstituted pyrimidin-2-thiol and 2-amino-4,6-disubstituted pyrimidines . Another method involves the multicomponent synthesis using aryl aldehydes, 6-amino-1,3-dimethyluracil, barbituric acid, or thiobarbituric acid with urea or thiourea .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6-amino-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
6-amino-1H-pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-amino-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as uracil, thymine, and cytosine. These compounds share the pyrimidine ring structure but differ in their functional groups and biological activities .
Uniqueness
6-amino-1H-pyrimidin-2-one is unique due to its specific combination of an amino group and a phosphoric acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
72758-51-1 |
|---|---|
Molecular Formula |
C4H8N3O5P |
Molecular Weight |
209.10 g/mol |
IUPAC Name |
6-amino-1H-pyrimidin-2-one;phosphoric acid |
InChI |
InChI=1S/C4H5N3O.H3O4P/c5-3-1-2-6-4(8)7-3;1-5(2,3)4/h1-2H,(H3,5,6,7,8);(H3,1,2,3,4) |
InChI Key |
OOKXEDHEZNSTSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N=C1)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)










![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
